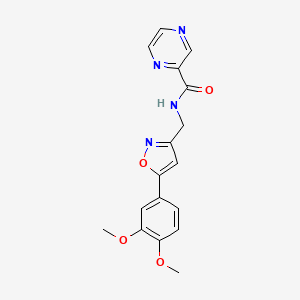

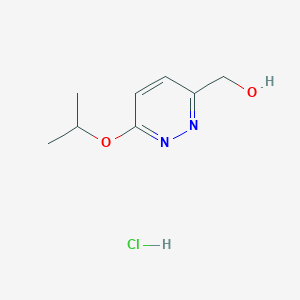

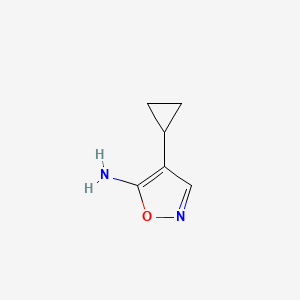

![molecular formula C9H5BrF2N2O2 B2682892 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2514942-06-2](/img/structure/B2682892.png)

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular weight of 291.05 . It is a solid at room temperature . The IUPAC name for this compound is 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

The InChI code for 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is 1S/C9H5BrF2N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a solid at room temperature . It has a boiling point of 213-215 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Automated Synthesis of Imidazo[1,2-a] Heterocycles

A significant advancement in the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids and their amides, including a Mur ligase inhibitor, has been achieved through a fully automated continuous flow process. This method surpasses traditional in-flask methods by eliminating the need for isolating intermediates, showcasing an efficient approach for producing these compounds (Herath et al., 2010).

Characterization of Imidazo[1,2-a]Pyridine Derivatives

Research on imidazo[1,2-a]pyridine carboxylic acid derivatives has led to the development of versatile synthetic routes, starting from commercially available 2-amino pyridine. This work has explored various reaction conditions and catalysts, contributing to the broader application of these compounds in chemical synthesis (Du Hui-r, 2014).

Potential as Tyrosyl-tRNA Synthetase Inhibitors

Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and characterized, with some showing potential as tyrosyl-tRNA synthetase inhibitors. These findings are significant for therapeutic research, highlighting the potential of imidazo[1,2-a]pyridine derivatives in drug discovery (Jabri et al., 2023).

Synthesis from 1,1-Dibromo-1-Alkenes

An efficient method for synthesizing imidazo[1,5-a]pyridine from 1,1-dibromo-1-alkenes with 2-aminomethylpyridines has been developed, utilizing inorganic bases and moderate heating. This method opens new avenues for the synthesis of activated carboxyl group synthons (Zhang et al., 2010).

Synthesis of Hydroxyimidazo[1,2-a]pyridine Derivatives

Research has also been conducted on the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives. These compounds were further coupled with various amino acid derivatives, demonstrating the flexibility of imidazo[1,2-a]pyridine scaffolds in synthesizing complex molecules (Stanovnik et al., 2008).

Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids

A novel and efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids has been reported, showcasing a one-pot treatment with trifluoroacetic anhydride and subsequent conversion into carboxylic acids through haloform cleavage (Tverdiy et al., 2016).

Wirkmechanismus

While the specific mechanism of action for 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is not mentioned in the retrieved documents, imidazo[1,2-a]pyridines are known to display a broad spectrum of biological activity profiles . They are crucial target products and key intermediates in the preparation of important drugs and promising drug candidates .

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The future directions in this field may involve the development of more eco-friendly synthesis methods and the exploration of new bioactive properties of imidazo[1,2-a]pyridines.

Eigenschaften

IUPAC Name |

8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF2N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGPDUCWEQEIJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(N=C2C(=C1)Br)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

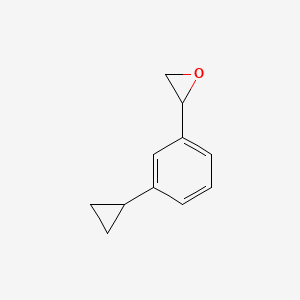

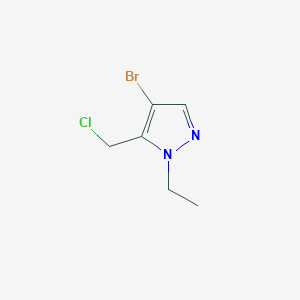

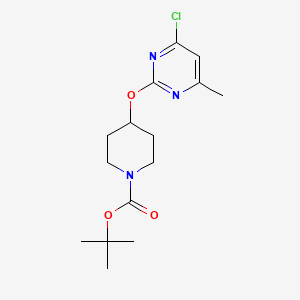

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2682810.png)

![2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2682817.png)